molecular formula C7H14N2O B1525403 1-(Aminomethyl)cyclopentane-1-carboxamide CAS No. 1027337-88-7

1-(Aminomethyl)cyclopentane-1-carboxamide

Cat. No. B1525403
M. Wt: 142.2 g/mol
InChI Key: DWVJVUQKCKNIHY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C7H14N2O . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(Aminomethyl)cyclopentane-1-carboxamide consists of a cyclopentane ring with an aminomethyl (-NH2CH2-) group and a carboxamide (-CONH2) group attached to the same carbon atom .


Physical And Chemical Properties Analysis

1-(Aminomethyl)cyclopentane-1-carboxamide is a powder at room temperature . It has a molecular weight of 142.2 g/mol .

Scientific Research Applications

Inhibition of Enzymatic Synthesis

1-(Aminomethyl)cyclopentane-1-carboxamide, known as cycloleucine, has been identified as a competitive inhibitor of the synthesis of S-adenosyl-L-methionine by enzymes in yeast, Escherichia coli, and rat liver. The inhibitory effect is sensitive to the ring size of the compound and is affected by substituents on the ring, indicating a specificity in the interaction with the enzyme (Coulter et al., 1974).

Impact on RNA Methylation

Cycloleucine can significantly inhibit RNA methylation in chicken embryo fibroblasts infected with B77 sarcoma virus. While it heavily affects internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of RNA, it seems not to alter the methylation of the 5'-terminal 7-methylguanosine. This differential impact on RNA methylation pathways highlights its selective biological activity (Dimock & Stoltzfus, 1979).

Antitumor Action

The compound has shown potential antitumor properties, having been reported to inhibit the growth of various types of rat tumors. The exact mechanism of its antitumor action remains to be fully understood (Berlinguet et al., 1962).

Conformational Studies

Studies on 1-(Aminomethyl)cyclopentane-1-carboxamide have explored its backbone conformational preferences and ring puckering. Such studies are crucial in understanding the molecular structure and its implications in biological systems. The research found that the backbone flexibility of this amino acid is influenced by the cyclic nature of its side chain (Alemán et al., 2006).

Metabolism in Tissues

The metabolism of this compound in normal and neoplastic tissues has been a subject of study. It was found that after administration, it maintains a constant presence in the blood and tissues, with little conversion into other compounds. This stability suggests potential for targeted drug delivery or therapeutic applications (Sterling et al., 1962).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-(aminomethyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-5-7(6(9)10)3-1-2-4-7/h1-5,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVJVUQKCKNIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cyclopentane-1-carboxamide

CAS RN

1027337-88-7
Record name 1-(aminomethyl)cyclopentane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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